molecular formula C9H11NOS B13033006 (3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13033006
M. Wt: 181.26 g/mol
InChI Key: IRILIZGMAOTYIM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a benzo[b]furan ring system substituted with a methylthio group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the methylthio group: This step often involves the use of methylthiolating agents under specific conditions to introduce the methylthio group at the desired position on the benzo[b]furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]furan derivatives: Compounds with similar benzo[b]furan ring systems but different substituents.

    Thioether-containing compounds: Molecules with similar methylthio groups.

    Amines: Compounds with similar amine functionalities.

Uniqueness

(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific combination of a benzo[b]furan ring, a methylthio group, and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3S)-6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

IRILIZGMAOTYIM-MRVPVSSYSA-N

Isomeric SMILES

CSC1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

CSC1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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